2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
Description
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid (CAS No. referenced in ) is a multifunctional arylboronic acid derivative characterized by three distinct substituents:
- Fluoro at position 2 (ortho to boron),
- Hydroxy at position 5 (para to boron),
- Trifluoromethyl (CF₃) at position 3 (meta to boron).
This compound’s unique substitution pattern confers enhanced Lewis acidity due to electron-withdrawing groups (EWGs) like CF₃ and fluorine, which stabilize the boronate anion.
Properties
IUPAC Name |
[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,13-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKPESZATTZWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175145 | |
| Record name | Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-99-8 | |
| Record name | Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The Miyaura borylation reaction is widely employed for arylboronic acid synthesis. For this compound, the protocol involves:
Starting material : 2-Fluoro-5-hydroxy-3-(trifluoromethyl)iodobenzene
Reagents :
- Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
- Pd(dppf)Cl₂ (5 mol%)
- KOAc (3 eq) in anhydrous DMF
Procedure :
- Charge reagents under nitrogen and heat at 80°C for 12 hr.
- Quench with 0.1 M HCl, extract with ethyl acetate.
- Purify via silica chromatography (hexane:EtOAc 4:1).
Key findings :
Nickel-Catalyzed Variant for Chlorinated Substrates
When iodinated precursors are unavailable, Ni(cod)₂ (10 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe) enables borylation of chlorinated analogs:
Conditions :
Grignard/Organometallic Routes
Magnesium-Halogen Exchange
Adapted from Ambeed’s synthesis of analogous boronic acids:
Step 1 : Grignard formation
- 2-Fluoro-5-methoxy-3-(trifluoromethyl)bromobenzene (1 eq)
- Mg turnings (1.1 eq) in THF with catalytic I₂
- Reflux 2 hr under N₂
Step 2 : Transmetallation with trimethyl borate
- Add B(OMe)₃ (1.2 eq) at -78°C
- Warm to RT, hydrolyze with 5% HCl
Step 3 : Demethylation of -OMe to -OH
Advantages :
- Avoids palladium costs.
- Methoxy protection prevents boronic acid decomposition during demethylation.
Directed Ortho Metalation (DoM) Strategies
Boron Trifluoride-Mediated Lithiation
A sequential functionalization approach:
- Start with 3-(trifluoromethyl)phenol
- Install directing group (-CONEt₂):
- Treat with ClCONEt₂, AlCl₃ (78% yield)
- Lithiation at -78°C with LDA (2.5 eq)
- Quench with B(OMe)₃ → Borylation (43%)
- Fluorination using N-fluorobenzenesulfonimide (NFSI, 1.1 eq)
- Acidic hydrolysis of -CONEt₂ to -OH
Challenges :
- Competing CF₃ group deprotonation reduces yield.
- Requires cryogenic conditions (-78°C).
Protecting Group Strategies
Pinacol Boronate Protection
To stabilize the boronic acid during synthesis:
Intermediate : 2-Fluoro-5-(tert-butyldimethylsilyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester
Synthesis :
- Protect -OH as TBS ether (TBSCl, imidazole, 94%)
- Miyaura borylation (Pd(dba)₂, PCy₃, 68%)
- Deprotect with TBAF in THF (89%)
Analytical Data :
- ¹⁹F NMR (CDCl₃): δ -62.8 (CF₃), -114.2 (Ar-F)
- ¹¹B NMR: δ 30.2 ppm (boronate ester) → 28.9 ppm (free B(OH)₂ after deprotection)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Miyaura Borylation | 45-68 | >95% | 100 g | $$$$ |
| Grignard | 61 | 92% | 50 g | $$ |
| DoM | 43 | 88% | 10 g | $$$$$ |
Quality Control and Characterization
Spectroscopic Validation
Chromatographic Purity
- HPLC : C18 column, 0.1% H3PO4/ACN gradient, tR=6.7 min (99.2% purity).
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the boronic acid group to a borane derivative.
Substitution: Nucleophilic substitution reactions involving the fluorine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include boronate esters, boronic anhydrides, and various substituted phenyl derivatives.
Scientific Research Applications
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent positions and electronic effects of similar arylboronic acids:
Notes:
- Estimated based on analog data .
- EWG = Electron-withdrawing group. Hydroxy (OH) acts as a weak EWG but can participate in hydrogen bonding or cyclization.
Key Research Findings
Acidity and Reactivity : The title compound’s acidity (pKa ~7.2) is higher than chloro-substituted analogs (pKa ~8.5) due to fluorine’s stronger EWG effect. This enhances its utility in pH-sensitive applications, such as dynamic covalent chemistry .
Antimicrobial Potential: While direct MIC data are lacking, structural similarity to 5-Trifluoromethyl-2-formylphenylboronic acid suggests comparable or superior activity to Tavaborole against B. cereus .
Stability : Unlike 2-Chloro-5-(trifluoromethyl)phenylboronic acid (prone to anhydride formation, ), the hydroxy group in the title compound may improve aqueous solubility but requires inert storage conditions .
Biological Activity
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid (C7H5BF4O3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, a fluorine atom, and a hydroxyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
- Molecular Weight : 202.92 g/mol
- CAS Number : 56776606
- SMILES Notation : B(C1=C(C(=CC(=C1F)O)C(F)(F)F)F)(O)O
Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols and amino acids. This interaction can modulate enzyme activities and influence various biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cellular permeability and bioavailability.
Anticancer Properties
Recent studies have explored the efficacy of boronic acids in cancer treatment. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including prostate (PC-3) and liver (HepG2) cancer cells. Results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell growth at low concentrations.
- A study utilizing a CellTiter 96 assay showed that derivatives of boronic acids exhibited anti-proliferative activity, emphasizing the potential of this compound in therapeutic applications against cancer .
- Mechanistic Insights :
Enzyme Inhibition
Boronic acids are also recognized for their role as enzyme inhibitors. Specifically, they can act as inhibitors of serine proteases and other enzymes involved in metabolic processes.
- Target Enzymes :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H5BF4O3 |
| Molecular Weight | 202.92 g/mol |
| CAS Number | 56776606 |
| Anticancer Activity (IC50) | Varies by cell line |
| Enzyme Target | Serine proteases |
Case Studies
- Case Study on Prostate Cancer :
-
Liver Toxicity Assessment :
- Another investigation analyzed the hepatotoxic effects of boronic acid derivatives in HepG2 cells. The results suggested that while some compounds exhibited cytotoxicity, others showed selective inhibition without significant liver toxicity, highlighting the importance of structural modifications in optimizing therapeutic profiles .
Q & A
Q. What are the optimal synthesis routes for 2-fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid, and how do substituents influence reaction efficiency?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for aryl-aryl bond formation. Key considerations include:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance boronic acid stability but may reduce reactivity in polar solvents. Use palladium catalysts (e.g., Pd(PPh₃)₄) with mild bases (e.g., K₂CO₃) to mitigate deprotonation of the hydroxyl group .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended to separate byproducts from trifluoromethyl-containing intermediates .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store at -20°C in anhydrous DMSO or THF to prevent hydrolysis. Avoid repeated freeze-thaw cycles; aliquot stock solutions (10 mM in DMSO) into single-use vials .
- Solubility : For aqueous experiments, pre-warm to 37°C and sonicate for 10–15 minutes to dissolve. Avoid prolonged exposure to moisture .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The -CF₃ group causes distinct splitting patterns (e.g., quartets) in ¹H NMR (δ 6.8–7.5 ppm). ¹⁹F NMR (δ -60 to -65 ppm) confirms trifluoromethyl substitution .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the boronate anion ([M-H]⁻). Use isotopic pattern analysis to distinguish boron-containing fragments .
Advanced Research Questions
Q. How do electronic effects of -CF₃ and -F substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : The -CF₃ group decreases electron density at the boron center, slowing transmetallation in Suzuki reactions. Counteract this by using electron-rich aryl halide partners or increasing reaction temperature (80–100°C) .
- Competing interactions : The hydroxyl group may chelate Pd catalysts, leading to side reactions. Protect the -OH group as a silyl ether (e.g., TBSCl) prior to coupling .
Q. What computational approaches can predict the compound’s behavior in biological or catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model boronic acid dimerization or binding to biomolecules (e.g., saccharides). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., proteases) or receptors. The -CF₃ group enhances hydrophobic binding affinity in active sites .
Q. How can researchers resolve contradictions in reported acidity constants (pKa) for trifluoromethyl-substituted boronic acids?
Methodological Answer:
- Experimental validation : Use potentiometric titration in D₂O to measure pKa directly. Account for solvent effects; -CF₃ lowers pKa by ~1–2 units compared to non-fluorinated analogs .
- Comparative studies : Cross-reference with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)phenylboronic acid) to identify trends in substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
